An In-Depth Technical Guide to the Chemical Properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile
An In-Depth Technical Guide to the Chemical Properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile
Introduction
2-(2-Oxopyrrolidin-1-yl)benzonitrile is a fascinating molecule that merges the structural features of a lactam (2-pyrrolidinone) and an aromatic nitrile (benzonitrile). This unique combination of functional groups suggests a rich chemical reactivity and potential for diverse applications, particularly in the realm of medicinal chemistry and drug discovery. The 2-pyrrolidinone ring is a common scaffold in nootropic drugs, while the benzonitrile moiety is a recognized pharmacophore in a variety of therapeutic agents, including kinase inhibitors.[1][2][3] This guide aims to provide a comprehensive technical overview of the chemical properties of 2-(2-oxopyrrolidin-1-yl)benzonitrile, offering valuable insights for researchers, scientists, and drug development professionals.
While specific experimental data for this particular molecule is not extensively available in the public domain, this guide will leverage established chemical principles and data from closely related analogues to present a robust theoretical and practical framework for its study and application.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the known and predicted properties of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem CID 319539[4] |
| Molecular Weight | 186.21 g/mol | PubChem CID 319539[4] |
| Appearance | Predicted: White to off-white solid | Inferred from related compounds |
| Boiling Point | 191 °C (376 °F) | Sigma-Aldrich SDS (for a related isomer) |
| Partition Coefficient (logP) | 1.5 (at 20 °C) | OECD Test Guideline 107 |
| Chemical Stability | Stable under standard ambient conditions. | General chemical knowledge |
| Reactivity | Forms explosive mixtures with air on intense heating. Violent reactions possible with strong oxidizing agents and acids. | Sigma-Aldrich SDS |
| Hygroscopicity | Hygroscopic. Should be handled and stored under an inert gas. | Sigma-Aldrich SDS |
Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile
The synthesis of N-aryl lactams such as 2-(2-oxopyrrolidin-1-yl)benzonitrile can be achieved through several modern cross-coupling reactions. The most prominent among these are the copper-catalyzed Ullmann condensation (and its variant, the Goldberg reaction) and the palladium-catalyzed Buchwald-Hartwig amination.[2][5][6] These methods facilitate the formation of the crucial C-N bond between the aromatic ring of a benzonitrile derivative and the nitrogen atom of 2-pyrrolidinone.
Proposed Synthetic Route: Goldberg Reaction
The Goldberg reaction, a copper-catalyzed N-arylation of amides, presents a cost-effective and efficient method for the synthesis of 2-(2-oxopyrrolidin-1-yl)benzonitrile.[4] This reaction typically involves the coupling of an aryl halide (in this case, 2-bromobenzonitrile or 2-iodobenzonitrile) with an amide (2-pyrrolidinone) in the presence of a copper catalyst, a ligand, and a base.
Caption: Proposed Goldberg reaction for the synthesis of 2-(2-Oxopyrrolidin-1-yl)benzonitrile.
Hypothetical Experimental Protocol for Goldberg Reaction
Disclaimer: The following protocol is a representative procedure based on established methods for similar Goldberg reactions and has not been experimentally validated for this specific transformation.[4]
Materials:
-
2-Bromobenzonitrile (1.0 eq)
-
2-Pyrrolidinone (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzonitrile, 2-pyrrolidinone, CuI, N,N-dimethylglycine, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-oxopyrrolidin-1-yl)benzonitrile.
Chemical Reactivity
The reactivity of 2-(2-oxopyrrolidin-1-yl)benzonitrile is governed by its three key functional components: the lactam (amide) ring, the benzonitrile group, and the aromatic ring.
-
Lactam Ring: The amide bond within the 2-pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form 4-amino-4-(2-cyanophenyl)butanoic acid.
-
Benzonitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid (2-(2-oxopyrrolidin-1-yl)benzoic acid) under harsh acidic or basic conditions. It can also be reduced to a primary amine (2-(aminomethyl)phenyl)-1-(pyrrolidin-2-one) using reducing agents like lithium aluminum hydride. The nitrile group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.
-
Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups. The cyano group directs incoming electrophiles to the meta position, although the ring is generally deactivated.
Spectral Characteristics (Predicted)
In the absence of published experimental spectra for 2-(2-oxopyrrolidin-1-yl)benzonitrile, the following sections provide predicted spectral data based on the analysis of its constituent parts and related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.5 | m | 4H | Aromatic protons (benzonitrile ring) |
| ~ 3.8 - 3.6 | t | 2H | -N-CH₂- (pyrrolidinone ring) |
| ~ 2.6 - 2.4 | t | 2H | -CO-CH₂- (pyrrolidinone ring) |
| ~ 2.2 - 2.0 | m | 2H | -CH₂-CH₂-CH₂- (pyrrolidinone ring) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (lactam) |
| ~ 140 | C-N (aromatic) |
| ~ 135 - 125 | Aromatic carbons |
| ~ 118 | C≡N (nitrile) |
| ~ 112 | C-CN (aromatic) |
| ~ 50 | -N-CH₂- (pyrrolidinone) |
| ~ 32 | -CO-CH₂- (pyrrolidinone) |
| ~ 18 | -CH₂-CH₂-CH₂- (pyrrolidinone) |
FTIR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 2230 - 2220 | C≡N stretch | Nitrile |
| ~ 1690 - 1670 | C=O stretch | Amide (lactam) |
| ~ 1600, 1480 | C=C stretch | Aromatic ring |
| ~ 1350 - 1250 | C-N stretch | Amide |
| ~ 760 - 740 | C-H bend | ortho-disubstituted aromatic |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The predicted fragmentation pattern is illustrated below.
Caption: Predicted major fragmentation pathways for 2-(2-Oxopyrrolidin-1-yl)benzonitrile in EI-MS.
Potential Applications in Drug Discovery
The unique structural combination of a pyrrolidinone ring and a benzonitrile moiety makes 2-(2-oxopyrrolidin-1-yl)benzonitrile an attractive scaffold for drug discovery.
-
Nitrile as a Pharmacophore: The nitrile group is present in over 30 FDA-approved drugs and is a versatile functional group in medicinal chemistry.[1][7] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can improve pharmacokinetic properties.[8]
-
Pyrrolidinone as a Privileged Scaffold: The 2-pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs, which are known to modulate neurotransmitter systems.[2][3]
-
Kinase Inhibition: Benzonitrile derivatives are well-documented as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[9] The 2-(2-oxopyrrolidin-1-yl)benzonitrile scaffold could be explored for the development of novel kinase inhibitors.
Caption: Potential drug discovery landscape for 2-(2-Oxopyrrolidin-1-yl)benzonitrile.
Conclusion
2-(2-Oxopyrrolidin-1-yl)benzonitrile is a molecule with significant untapped potential. While detailed experimental characterization is still needed, this guide provides a solid theoretical foundation for its synthesis, reactivity, and spectral properties based on established chemical principles. Its structural features strongly suggest its utility as a scaffold in medicinal chemistry, particularly for the development of novel kinase inhibitors and other therapeutic agents. Further research into this compound is warranted to fully elucidate its chemical and biological properties and to explore its potential in drug discovery and development.
References
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Kodonidi, I. P., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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Sarac, B. E., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Cell Communication and Signaling. [Link]
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